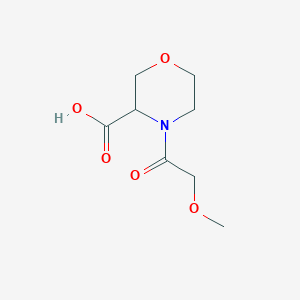

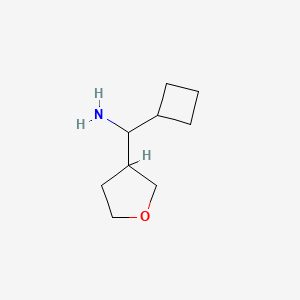

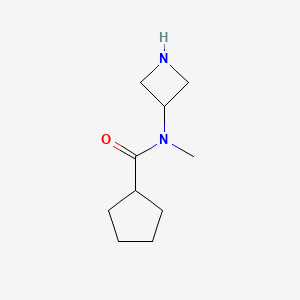

![molecular formula C7H11NO B1425795 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile CAS No. 1188283-95-5](/img/structure/B1425795.png)

2-[1-(Methoxymethyl)cyclopropyl]acetonitrile

Vue d'ensemble

Description

2-[1-(Methoxymethyl)cyclopropyl]acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound belongs to the family of cyclopropyl derivatives and is characterized by the presence of a methoxymethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group .

Applications De Recherche Scientifique

Solvolysis Reactions and Nucleophilic Additions

The study by Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures highlights the nucleophilic addition of water to tertiary allylic carbocations. This research provides insights into the reactivity and product distribution in such reactions, demonstrating the influence of solvent composition and molecular structure on solvolysis outcomes. This study is foundational for understanding reaction mechanisms involving similar structures to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" (Jia, Ottosson, Zeng, & Thibblin, 2002).

Photochemistry of α-Oxo Oximes

Buys et al. (2010) investigated the photochemical behavior of cyclic α-oxo oxime methyl ethers and their acyclic analogues, focusing on the impact of ring size on product formation under UV irradiation. This research is critical for understanding how similar compounds to "this compound" behave under light exposure, which has implications for photostability and the design of light-sensitive materials (Buys, Cerfontain, Geenevasen, & Stunnenberg, 2010).

Enantioseparation Techniques

Research by Hroboňová et al. (2004) on the separation of enantiomers of phenylcarbamic acid derivatives using HPLC methods touches on the importance of chirality in compounds with structural similarities to "this compound". This study provides a methodological foundation for the enantioselective analysis and separation of compounds, which is crucial for the synthesis and study of enantiomerically pure substances (Hroboňová, Lehotay, & Čižmárik, 2004).

Radical Reactions and Photoisomerization

Mizuno et al. (2001) described the cis-trans photoisomerization of vinylidenecyclopropanes via an electron-transfer chain process. This study is relevant for understanding the reactivity of "this compound" derivatives under photochemical conditions, providing insights into potential pathways for structural rearrangement and isomerization triggered by light (Mizuno, Nire, Sugita, & Maeda, 2001).

Bioactive Metabolites from Endophytic Fungi

Chapla et al. (2014) isolated bioactive secondary metabolites from the endophytic fungus Phomopsis sp., demonstrating the potential of natural products research in finding novel compounds with bioactive properties. This research suggests avenues for discovering new substances with structural features similar to "this compound" from natural sources, which could have applications in medicine and agriculture (Chapla, Zeraik, Ximenes, Zanardi, Lopes, Cavalheiro, Silva, Young, da Fonseca, Bolzani, & Araújo, 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a methoxymethyl group.

Attachment of the Acetonitrile Group: The acetonitrile group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reagents to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-[1-(Methoxymethyl)cyclopropyl]acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: The nitrile group can be reduced to form primary amines or other reduced products.

Substitution: The methoxymethyl group or the nitrile group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles or electrophiles such as halides, alkoxides, or amines can be used under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary amines,

Propriétés

IUPAC Name |

2-[1-(methoxymethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPKRDMUEIMKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

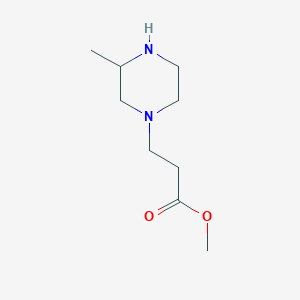

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

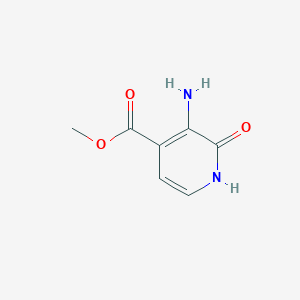

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

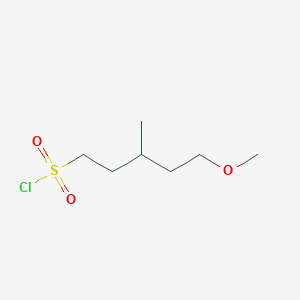

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)